![molecular formula C10H15FN5O13P3 B1260525 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine CAS No. 74832-57-8](/img/no-structure.png)

2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

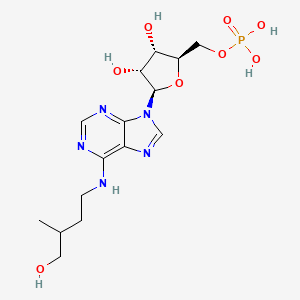

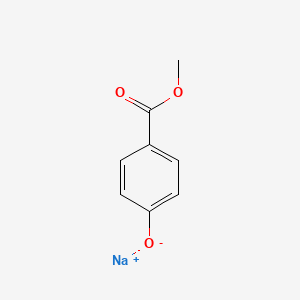

The compound is a modified nucleotide, which are the building blocks of DNA and RNA. The “2-fluoro” indicates the presence of a fluorine atom at the 2’ position of the sugar ring. The “arabinofuranosyl” refers to the type of sugar ring present, which is a furanose (a five-membered ring) form of arabinose . The “9H-purin-6-amine” suggests the presence of a purine base, specifically adenine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atom, the formation of the sugar ring, and the attachment of the purine base . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure would be based on the structures of the individual components - the fluorinated sugar ring and the purine base . The “phosphonooxy” groups suggest the presence of phosphate groups, which are common in nucleotides .Chemical Reactions Analysis

As a nucleotide analogue, this compound might be involved in reactions similar to those of natural nucleotides, such as base pairing and incorporation into DNA or RNA strands . The presence of the fluorine atom could affect these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structures of the components of the compound. For example, the presence of the fluorine atom could increase the compound’s stability, as fluorine is highly electronegative .Aplicaciones Científicas De Investigación

Synthesis and Analysis

- The chemical has been used in the synthesis of specific impurities for quality control in pharmaceutical contexts. For instance, Jin Xi-ping (2012) synthesized impurities from 9-(5-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine (fludarabine phosphate) through substitution reactions (Jin Xi-ping, 2012).

Pharmaceutical Applications

- The compound plays a role in the development of nucleotide analogs, as evidenced by the work of Brel (2013), who explored electrophilic halogenation processes in the synthesis of nucleotide analogs, providing insight into potential pharmaceutical applications (V. Brel, 2013).

Chemo-Enzymatic Synthesis

- It has been used in chemo-enzymatic syntheses, as demonstrated by Konstantinova et al. (2011), who described its use in the synthesis of Fludarabine and Nelarabine, employing specific biocatalysts (I. Konstantinova et al., 2011).

Transformation in Nucleoside Phosphonates

- Pomeisl et al. (2005) explored the transformation of specific groups to prepare fluorine-containing pyrimidine acyclic nucleoside phosphonates, highlighting the compound's utility in creating novel nucleoside analogs (K. Pomeisl et al., 2005).

Metabolic Pathways

- The chemical has been implicated in metabolic pathways of certain drugs. For example, Huang and Plunkett (1987) examined how Escherichia coli metabolizes 9-beta-D-arabinofuranosyl-2-fluoroadenine, a related compound, suggesting potential implications for the metabolism of this compound (P. Huang & W. Plunkett, 1987).

Antiviral Activity

- Borthwick et al. (1991) researched the antiviral activity of related fluorocarbocyclic nucleosides, which could inform the antiviral potential of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine (A. D. Borthwick et al., 1991).

Inhibition of Viral Replication

- The synthesis of similar nucleoside analogs has shown efficacy in inhibiting viral replication, as demonstrated by Montgomery et al. (1992), which can be relevant in understanding the biological activity of this compound (J. Montgomery et al., 1992).

Biologic and Chemical Activity

- Alexander et al. (2000) synthesized acyclic nucleotide analogues derived from N3-substituted isoguanine, indicating the compound's potential role in the development of nucleotide analogues with specific biological activities (P. Alexander et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

74832-57-8 |

|---|---|

Fórmula molecular |

C10H15FN5O13P3 |

Peso molecular |

525.17 g/mol |

Nombre IUPAC |

[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |

Clave InChI |

PIOKUWLZUXUBCO-FJFJXFQQSA-N |

SMILES isomérico |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

SMILES canónico |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |

Sinónimos |

2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium s-[2-(4-ethylphenyl)-2-oxoethyl] sulfurothioate](/img/structure/B1260442.png)

![Sodium;(2R,5R,6R)-6-[[2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260444.png)

![Ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate](/img/structure/B1260448.png)

![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)

![Sodium;7-(8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)heptanoate](/img/structure/B1260456.png)

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)